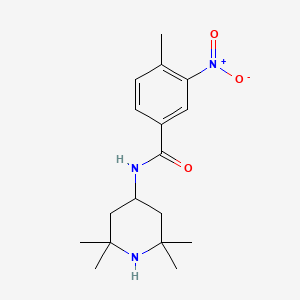![molecular formula C23H38N4O B5651615 N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5651615.png)
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of complex piperidine and pyrrole derivatives often involves multiple steps and yields a variety of products. For instance, Wang et al. (2018) synthesized N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide with a chemical yield of 13-14% in 8-9 steps, indicating the complexity of such syntheses (Wang et al., 2018).
Molecular Structure Analysis
- The analysis of molecular structures of piperidine and pyrrole derivatives includes examining their conformations and interactions. For instance, Shim et al. (2002) performed a conformational analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide using the AM1 molecular orbital method, identifying distinct conformations (Shim et al., 2002).
Chemical Reactions and Properties
- Piperidine and pyrrole derivatives exhibit various chemical reactions and properties. For example, Yamamoto et al. (2016) described the synthesis of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, highlighting the compound's potent inhibitory activity and favorable pharmacokinetics profile (Yamamoto et al., 2016).
Physical Properties Analysis
- The physical properties of these compounds can be deduced from their molecular structure and synthesis processes. However, specific details on the physical properties of the exact compound you mentioned are not available in the literature.
Chemical Properties Analysis
- The chemical properties of piperidine and pyrrole derivatives vary significantly based on their structure and substituents. For example, the study by Vega Hissi et al. (2021) on a derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide provides insights into its inhibitory mechanism and molecular interactions (Vega Hissi et al., 2021).
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O/c28-23(21-10-11-24-17-21)27(16-15-25-12-4-1-5-13-25)19-20-7-6-14-26(18-20)22-8-2-3-9-22/h10-11,17,20,22,24H,1-9,12-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYKKISNHBEOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)C(=O)C4=CNC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-2-thienyl)sulfonyl]benzamide](/img/structure/B5651534.png)
![N-(2,3-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5651538.png)
![2-[(2-carboxyethyl)sulfinyl]benzoic acid](/img/structure/B5651546.png)
![4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5651551.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5651564.png)

![N-[4-(aminocarbonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5651572.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5651576.png)
![2-(3-methoxypropyl)-8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651598.png)
![1-(diphenylmethyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5651623.png)
![N-(2-fluorophenyl)-3-{1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B5651628.png)
![1-benzyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5651636.png)

![(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5651651.png)